Cas no 5171-37-9 (Isopteropodine)

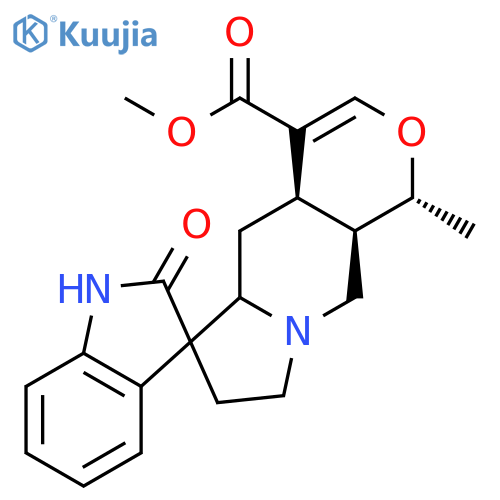

Isopteropodine structure

商品名:Isopteropodine

Isopteropodine 化学的及び物理的性質

名前と識別子

-

- Uncarine E

- Isopteropodine

- ISOPTEROPODINE, USP STANDARD

- UNCARINE E(P)

- UNCARINE E(P) PrintBack

- Rhynchophylline E

- (7alpha,19alpha,20alpha)-19-Methyl-2-oxoformosanan-16-carboxylic acid methyl ester

- ISOPTEROPODINE (USP-RS)

- J9IZ1U593L

- methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate

- SMR000232333

- allo-Isopteropodine

- NSC-601678

- Formosanan-16-carboxylic acid, 19-methyl-2-oxo-, methyl ester, (7alpha,19alpha,20alpha)-

- ISOPTEROPODINE [USP-RS]

- (1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester

- SPIRO(3H-INDOLE-3,6'(4'AH)-(1H)PYRANO(3,4-F)INDOLIZINE)-4'-CARBOXYLIC ACID, 1,2,5',5'A,7',8',10',10'A-OCTAHYDRO-1'-METHYL-2-OXO-, METHYL ESTER, (1'S,3S,4'AS,5'AS,10'AS)-

- UNII-J9IZ1U593L

- Methyl (1'S,3S,4a'S,5a'S,10a'S)-1'-methyl-2-oxo-4a',5',5a',7',8',10a'-hexahydro-1'H,10'H-spiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate

- HMS2226O10

- AKOS040760477

- C17597

- FORMOSANAN-16-CARBOXYLIC ACID, 19-METHYL-2-OXO-, METHYL ESTER, (7.ALPHA.,19.ALPHA.,20.ALPHA.)-

- MS-25902

- MLS000563440

- CS-0032252

- 7-Isopteropodine

- (1'S,3S,4a'S,5a'S,10a'S)-methyl 1'-methyl-2-oxo-1',4a',5',5a',7',8',10',10a'-octahydrospiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate

- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW)

- Q27155150

- MLS000728615

- 5171-37-9

- UNCARINEE

- DTXSID201317264

- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW) [DSC]

- CHEBI:81205

- CHEMBL562222

- Isopteropodine, United States Pharmacopeia (USP) Reference Standard

- HY-N4157

- NSC 601678

- Isopteropodin

- DA-74582

-

- インチ: InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1

- InChIKey: JMIAZDVHNCCPDM-PFDNRQJHSA-N

- ほほえんだ: CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O

計算された属性

- せいみつぶんしりょう: 368.173607g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 368.173607g/mol

- 単一同位体質量: 368.173607g/mol

- 水素結合トポロジー分子極性表面積: 67.9Ų

- 重原子数: 27

- 複雑さ: 692

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 368.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.33

- ゆうかいてん: 183-187°C (dec.)

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 67.87000

- LogP: 2.13840

Isopteropodine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I874220-10mg |

Isopteropodine |

5171-37-9 | 10mg |

$ 380.00 | 2023-09-07 | ||

| TRC | I874220-25mg |

Isopteropodine |

5171-37-9 | 25mg |

$890.00 | 2023-05-18 | ||

| ChemScence | CS-0032252-5mg |

Isopteropodine |

5171-37-9 | 98.66% | 5mg |

$300.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1790-1 mg |

Isopteropodine |

5171-37-9 | 1mg |

¥2049.00 | 2022-04-26 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP1425-20mg |

Isopteropodine |

5171-37-9 | 98% | 20mg |

$296 | 2023-09-20 | |

| PhytoLab | 89816-50mg |

Uncarine E |

5171-37-9 | ≥ 90.0 % | 50mg |

€1089 | 2023-10-25 | |

| PhytoLab | 89816-250mg |

Uncarine E |

5171-37-9 | ≥ 90.0 % | 250mg |

€5142.5 | 2023-10-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-488937-5mg |

Isopteropodine, |

5171-37-9 | 5mg |

¥2858.00 | 2023-09-05 | ||

| TargetMol Chemicals | TN1790-5mg |

Isopteropodine |

5171-37-9 | 98% | 5mg |

¥ 1570 | 2023-09-15 | |

| 1PlusChem | 1P00DA9I-5mg |

UNCARINE E |

5171-37-9 | 98% | 5mg |

$369.00 | 2024-04-30 |

Isopteropodine 関連文献

-

1. Kinetics of acetonitrile-assisted oxidation of tertiary amines by hydrogen peroxideGerhard Laus J. Chem. Soc. Perkin Trans. 2 2001 864

-

Adel S. Girgis,Siva S. Panda,I. S. Ahmed Farag,A. M. El-Shabiny,A. M. Moustafa,Nasser S. M. Ismail,Girinath G. Pillai,Chandramukhi S. Panda,C. Dennis Hall,Alan R. Katritzky Org. Biomol. Chem. 2015 13 1741

-

3. Analysis of the kinetics of isomerization of spiro oxindole alkaloidsGerhard Laus,Dagmar Br?ssner,Gilbert Senn,Klaus Wurst J. Chem. Soc. Perkin Trans. 2 1996 1931

-

A. F. Beecham,N. K. Hart,S. R. Johns,J. A. Lamberton Chem. Commun. (London) 1967 535

-

5. Alkaloids of Uncaria pteropoda. Isolation and structures of pteropodine and isopteropodineK. C. Chan,F. Morsingh,G. B. Yeoh J. Chem. Soc. C 1966 2245

5171-37-9 (Isopteropodine) 関連製品

- 5629-60-7(Uncarine c)

- 76-66-4(Rhynchophylline)

- 4697-68-1(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)

- 3489-06-3(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]- indolizine]-4'-carboxylic acid,1,2,5',5'a,7',8',10',10'a-octahydro-6- methoxy-1'-methyl-2-oxo-,methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)

- 6877-32-3(Corynoxine)

- 53851-13-1(Caboxine A)

- 6899-73-6(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'R,3S,4'aS,5'aS,10'aR)-)

- 509-80-8(Mitraphylline)

- 144525-05-3(Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-aceticacid, 6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-, (aE,1'S,6'R,7'S,8'aS)-)

- 6859-01-4(Isorhynchophylline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5171-37-9)Isopteropodine

清らかである:99%

はかる:5mg

価格 ($):287.0